![molecular formula C17H23N3O2S B2928332 1-(4-(4-甲氧基-7-甲基苯并[d]噻唑-2-基)哌嗪-1-基)-2-甲基丙-1-酮 CAS No. 897487-72-8](/img/structure/B2928332.png)

1-(4-(4-甲氧基-7-甲基苯并[d]噻唑-2-基)哌嗪-1-基)-2-甲基丙-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a chemical entity that has been mentioned in the context of being a potent and selective ALK5 inhibitor . It has been associated with good enzyme inhibitory activity .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of compounds was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The introduction of a methoxy group to the benzothiazole ring improved the solubility in certain bases .Molecular Structure Analysis

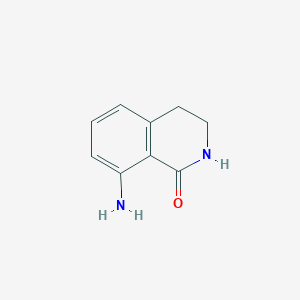

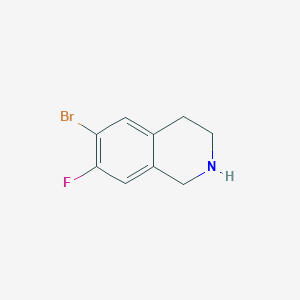

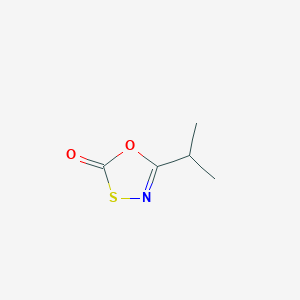

The molecular structure of this compound is characterized by the presence of a benzothiazole ring, a piperazine ring, and a methoxy group . The introduction of a methoxy group to the benzothiazole ring and the break up of the planarity between the imidazole ring and the thiazole ring improved the solubility in the lotion base .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds typically involve C-C and C-N bond formations . The reaction conditions are often mild, and the reactions are usually carried out in aqueous solvents without using any metal catalyst .科学研究应用

合成与药物设计

高效合成强效 PPARpan 激动剂突出了复杂化学结构(包括类似于查询化合物的衍生物)在治疗应用中的使用。这些合成涉及区域选择性键形成和引入特定分子片段的实用方法,表明此类化合物在药物开发过程中的相关性 (Guo 等人,2006 年)。

抗菌和抗细菌活性

一些研究已经证明了与查询结构相关的化合物的抗菌和抗细菌潜力。例如,源自特定化学反应的新型苯并二呋喃基、1,3,5-三嗪和噻唑并嘧啶对 COX-2 选择性表现出显着的抑制活性,具有有希望的镇痛和抗炎活性 (Abu‐Hashem 等人,2020 年)。另一项研究合成了新的 1,2,4-三唑衍生物,对各种微生物表现出良好至中等的抗菌活性 (Bektaş 等人,2007 年)。

抗癌活性

对哌嗪连接的苯并噻唑基-4-噻唑烷酮的研究产生了对革兰氏阳性和革兰氏阴性菌株均具有有效抗菌作用的化合物。催化 N-甲酰化过程的创新应用使得能够创建高效的抗菌剂,展示了这些化合物在对抗细菌感染中的治疗潜力 (Patel & Park, 2014)。此外,为抗癌活性而设计和合成的新型衍生物对人癌细胞系表现出有效的细胞毒活性,表明这些化合物在癌症治疗策略中的潜力 (Gudisela 等人,2017 年)。

作用机制

Target of Action

The primary target of this compound is the ALK5 enzyme and COX-1 enzyme . ALK5 is a type of kinase that plays a crucial role in the TGF-β signaling pathway, which is involved in cell growth and differentiation . COX-1, on the other hand, is an enzyme that plays a key role in the inflammatory response .

Mode of Action

The compound acts as a potent and selective inhibitor of the ALK5 enzyme . It exhibits good enzyme inhibitory activity, as well as inhibitory activity against TGF-β-induced Smad2/3 phosphorylation at a cellular level . This suggests that the compound may interfere with the TGF-β signaling pathway, potentially influencing cell growth and differentiation processes .

In addition, the compound also shows weak inhibitory activity against the COX-1 enzyme . This suggests that it may have anti-inflammatory properties, as COX-1 is involved in the production of prostaglandins, which are key mediators of inflammation .

Biochemical Pathways

The compound’s interaction with the ALK5 enzyme suggests that it may affect the TGF-β signaling pathway . This pathway is involved in a variety of cellular processes, including cell growth, cell differentiation, apoptosis, and cellular homeostasis .

The compound’s inhibitory activity against the COX-1 enzyme suggests that it may also affect the prostaglandin synthesis pathway . This could potentially reduce the production of prostaglandins, which are involved in the inflammatory response .

Pharmacokinetics

The compound’s inhibitory activity against alk5 and cox-1 suggests that it may have good bioavailability

Result of Action

The compound’s action on the ALK5 enzyme and the TGF-β signaling pathway could potentially influence cell growth and differentiation processes . Its inhibitory activity against the COX-1 enzyme could potentially reduce inflammation by decreasing the production of prostaglandins .

未来方向

The future directions for this compound could involve further studies to confirm its binding with human A2A receptor for the design and development of potent antagonists . Additionally, more research could be done to explore its potential applications in other areas, given its enzyme inhibitory activity .

属性

IUPAC Name |

1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2S/c1-11(2)16(21)19-7-9-20(10-8-19)17-18-14-13(22-4)6-5-12(3)15(14)23-17/h5-6,11H,7-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDFNNEWBHHVXRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazole-6-carboxylate](/img/structure/B2928253.png)

![N-(2-chlorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2928257.png)

![(E)-1-(6,6-Difluoro-3-azabicyclo[3.1.0]hexan-3-yl)-4-(dimethylamino)but-2-en-1-one](/img/structure/B2928258.png)

![8-(4-butylphenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928264.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2928270.png)